Antimicrobial Activity: 1,2-Benzisothiazole-3-acetamide vs. N-(1,2-Benzisothiazol-3-yl)acetamide – MIC Comparison
In a comparative antimicrobial screening, 1,2-benzisothiazole-3-acetamide (C-linked acetamide) exhibited an MIC of 32 µg/mL against E. coli, whereas the N-linked isomer N-(1,2-benzisothiazol-3-yl)acetamide showed an MIC of 128 µg/mL under identical conditions, representing a 4-fold potency advantage . This differential is attributed to the enhanced membrane permeability conferred by the C-3 acetamide linkage.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. coli |
|---|---|
| Target Compound Data | 32 µg/mL |
| Comparator Or Baseline | N-(1,2-Benzisothiazol-3-yl)acetamide, MIC = 128 µg/mL |
| Quantified Difference | 4-fold improvement (32 vs 128 µg/mL) |
| Conditions | Broth microdilution assay, Mueller-Hinton medium, 37°C, 18h incubation |
Why This Matters
For researchers seeking antimicrobial leads, the 4-fold potency difference directly impacts hit prioritization and scaffold selection, reducing the risk of progressing suboptimal analogs into lead optimization.
